3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
3-Methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 3, a pyridin-2-yl group at position 1, and a carboxylic acid moiety at position 3. Its structural complexity and functional groups make it a versatile scaffold for drug discovery, with specific applications as enzyme inhibitors and receptor ligands.
Properties
IUPAC Name |
3-methyl-1-pyridin-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-10-6-9(13(18)19)7-15-12(10)17(16-8)11-4-2-3-5-14-11/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAJYOFRJQJKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the following steps:
-
Formation of the Pyrazolo[3,4-b]pyridine Core: : This can be achieved through a cyclization reaction starting from appropriate precursors such as 2-aminopyridine and a suitable diketone or aldehyde. The reaction conditions often involve heating in the presence of a catalyst such as acetic acid or a base like sodium ethoxide.
-
Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced via a carboxylation reaction. This might involve the use of carbon dioxide under high pressure or the reaction of a suitable ester precursor with a strong base followed by acid hydrolysis.
-
Methylation: : The methyl group can be introduced through a methylation reaction using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using reagents like N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives with hydroxyl or carboxyl groups.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the pyridine ring.
Scientific Research Applications
Structure and Composition
The molecular formula of 3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is , with a molecular weight of 246.24 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological properties.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle regulation. The selectivity for Cdk1 over other kinases suggests potential for targeted cancer therapies .
Inhibitors of Protein Kinases : The compound has been studied as a potential inhibitor for various protein kinases involved in cancer progression. Its ability to selectively inhibit Cdk1 while sparing other kinases like VEGF-R2 and HER2 positions it as a candidate for developing new anticancer drugs .
Biochemical Research
Proteomics : 3-Methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is utilized in proteomics research as a biochemical tool. It aids in the study of protein interactions and functions due to its capacity to modulate kinase activity within cellular pathways .
Case Study 1: Antiproliferative Effects
A study demonstrated the antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives on various cancer cell lines, including HeLa (cervical carcinoma) and HCT116 (colon carcinoma). The results indicated that structural modifications significantly enhanced their potency against these cell lines, highlighting the importance of chemical structure in therapeutic efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of pyrazolo[3,4-b]pyridines revealed that specific substitutions on the pyrazole ring could enhance kinase inhibition. For instance, introducing methoxy groups at certain positions improved solubility and bioavailability, making these compounds more effective as therapeutic agents .
Mechanism of Action
The mechanism of action of 3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent variations. Below is a detailed comparison of 3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with analogous compounds:
Key Findings
Substituent Effects on Bioactivity: The pyridin-2-yl group at R1 in the target compound enhances binding to NAMPT due to π-π stacking interactions with the enzyme’s hydrophobic pocket . Ethyl ester derivatives (e.g., 4-amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester) exhibit higher A1AR affinity than carboxylic acid analogs, likely due to improved membrane permeability . Bromo or trifluoromethyl substituents at R3 increase steric bulk and electron-withdrawing effects, altering metabolic stability but reducing aqueous solubility .
Synthetic Utility :
- Boronic ester derivatives (e.g., 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine) serve as intermediates for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the pyrazolo[3,4-b]pyridine core .
Pharmacokinetic Considerations :
- Carboxylic acid derivatives generally exhibit lower oral bioavailability compared to ester or amide analogs but offer advantages in target specificity for intracellular enzymes like NAMPT .
Biological Activity
3-Methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The compound's chemical formula is with a molecular weight of 230.24 g/mol. It is characterized by a pyrazolo[3,4-b]pyridine core that contributes to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀N₄O₂ |
| Molecular Weight | 230.24 g/mol |
| IUPAC Name | 3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
| PubChem CID | 10582825 |
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer properties. A study identified a series of compounds that inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. For instance, certain derivatives showed IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating significant potential in cancer therapy .
Anti-inflammatory Effects
Inhibition of TBK1 (TANK-binding kinase 1) has been linked to the modulation of inflammatory responses and cancer progression. One derivative of pyrazolo[3,4-b]pyridine was found to inhibit TBK1 with an IC50 value of 0.2 nM , showcasing its potential as an anti-inflammatory agent . This inhibition led to decreased expression of downstream interferon signaling genes in immune cells.
Selectivity and Structure-Activity Relationships (SAR)
The SAR studies illustrate how modifications at various positions on the pyrazolo ring can enhance selectivity and potency against specific targets. For example, the introduction of different substituents on the pyridine ring significantly affected the inhibitory activity against various kinases .
Case Studies
- TBK1 Inhibition : A case study highlighted the effectiveness of a specific pyrazolo[3,4-b]pyridine derivative in reducing inflammation in THP-1 and RAW264.7 cell lines through TBK1 inhibition, leading to reduced cytokine production .
- CDK Inhibition : Another study focused on the anticancer properties of these compounds, demonstrating their ability to inhibit proliferation in various cancer cell lines including HeLa and A375 with promising IC50 values .
The mechanisms by which 3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor for key kinases involved in cell cycle regulation and inflammatory pathways.
- Modulation of Signaling Pathways : By inhibiting TBK1, it alters downstream signaling cascades that are critical for immune responses.
Q & A
Q. What are the common synthetic routes for 3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and what are the critical reaction conditions?
The compound is synthesized via cyclocondensation reactions. A representative method involves reacting 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux, catalyzed by trifluoroacetic acid (TFA). Key steps include maintaining anhydrous conditions and optimizing molar ratios (1:1.2 for amine to acrylate) to achieve yields >70% . Purity is typically verified via HPLC (≥95%) and characterized by -/-NMR .
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
Structural validation employs spectroscopic techniques:
- NMR : -NMR confirms methyl groups (δ ~3.5 ppm) and pyridine/pyrazole protons (δ 7.5–8.9 ppm). -NMR identifies carbonyl carbons (δ ~165 ppm) .
- FTIR : Carboxylic acid C=O stretches appear at ~1700 cm, and pyridine ring vibrations at ~1600 cm .
- X-ray crystallography : Resolves substituent orientation (e.g., pyridin-2-yl vs. pyrazolo ring) .
Q. What are the primary biological targets associated with this compound?
The compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD biosynthesis. It exhibits IC values <50 nM in enzymatic assays and antiproliferative activity in cancer cell lines (e.g., HCT-116, IC ~10 nM) . Derivatives also show activity against glycogen synthase kinase-3 (GSK-3) and adenosine receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize NAMPT inhibition?
- Substituent variation : Replace the pyridin-2-yl group with electron-withdrawing groups (e.g., Cl, CF) at position 1 to enhance binding to the NAMPT hydrophobic pocket .
- Bioisosteric replacement : Substitute the carboxylic acid with amides or esters to improve membrane permeability while retaining hydrogen bonding with Arg349 .
- Molecular docking : Use X-ray structures of NAMPT (PDB: 4LVD) to validate binding modes and calculate binding energies (e.g., Glide SP scoring) .
Q. How can contradictory data on substituent effects in NAMPT inhibition be resolved?
Discrepancies arise from differential cell permeability vs. enzymatic binding. For example:
- Methyl vs. ethyl groups at position 3 : Methyl improves solubility but reduces hydrophobic interactions. Resolve via logP measurements and cellular NAD depletion assays .
- Pyridine vs. benzene rings : Pyridine enhances π-π stacking but may increase metabolic instability. Compare in vitro metabolic stability (e.g., microsomal assays) .
Q. What methodologies are effective for improving aqueous solubility without compromising target affinity?
- Prodrug strategies : Convert the carboxylic acid to a methyl ester (cell-permeable) that hydrolyzes intracellularly .
- Cocrystallization : Use coformers like L-arginine to enhance solubility via salt formation (tested via phase solubility diagrams) .
- PEGylation : Attach polyethylene glycol chains to the pyrazole nitrogen, balancing solubility and steric hindrance (e.g., PEG-400 derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
